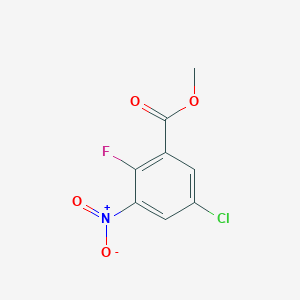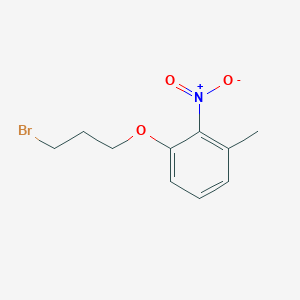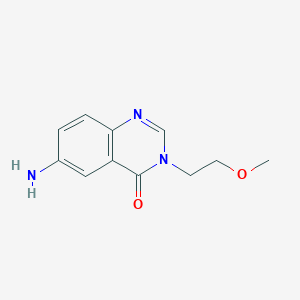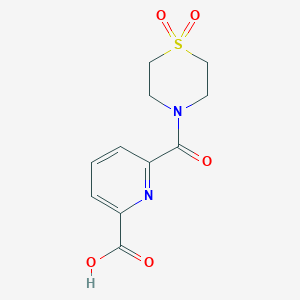![molecular formula C16H27NO4 B1438811 2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid CAS No. 1157262-35-5](/img/structure/B1438811.png)
2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid
Vue d'ensemble
Description
“2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid” is a chemical compound with the CAS Number: 1157262-35-5 . Its molecular weight is 297.39 . The IUPAC name for this compound is (1-{2-[methyl(tetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}cyclohexyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H27NO4/c1-17(13-5-9-21-10-6-13)14(18)11-16(12-15(19)20)7-3-2-4-8-16/h13H,2-12H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.39 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Ikram et al. (2015) explored the synthesis and characterization of amino acid derivatives related to 2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid. They focused on synthesizing Schiff base ligands using amino acids and analyzing their antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015).
Cyclization Reactions
- Smyth et al. (2007) investigated divergent cyclization reactions involving 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, which is structurally related to the compound . They examined the effects of different reagents and reaction conditions on the formation of bicyclic heterocycles (Smyth et al., 2007).
Molecular Conformation Studies
- Wani et al. (2013) focused on a compound closely related to 2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid, exploring its molecular conformation. They identified intramolecular hydrogen bonds that stabilize its structure and assessed intermolecular interactions (Wani et al., 2013).
Synthesis and Biological Activities
- Research by Baran et al. (2012) explored the synthesis of carbasugars, which are structurally similar to the compound of interest. They examined the transformation of related compounds into various carbasugars, highlighting their biological activities and the construction of a substituted 6-oxabicyclo[3.2.1]nonane skeleton (Baran et al., 2012).
Propriétés
IUPAC Name |
2-[1-[2-[methyl(oxan-4-yl)amino]-2-oxoethyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-17(13-5-9-21-10-6-13)14(18)11-16(12-15(19)20)7-3-2-4-8-16/h13H,2-12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXXWWVEGNMFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CC2(CCCCC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1438728.png)


![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)
![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)


![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)

![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)


![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)
![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)